molecular formula C28H23NO6 B11619109 3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11619109
M. Wt: 469.5 g/mol
InChI Key: HRYLPUIGSFVWPD-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a combination of coumarin and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the coumarin and indole intermediates separately, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to its combined coumarin and indole structure, which may confer a distinct set of biological activities and chemical properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

3-hydroxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C28H23NO6/c1-17-10-12-18(13-11-17)16-29-22-8-4-3-7-21(22)28(33,27(29)32)15-23(30)20-14-19-6-5-9-24(34-2)25(19)35-26(20)31/h3-14,33H,15-16H2,1-2H3

InChI Key

HRYLPUIGSFVWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)O

Origin of Product

United States

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